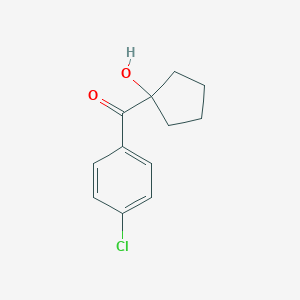

(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone typically involves the reaction of cyclopentanone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: (4-Chlorophenyl)(1-oxocyclopentyl)methanone.

Reduction: (4-Chlorophenyl)(1-hydroxycyclopentyl)methanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone has several applications in scientific research:

Neurology: It is used to study pain and inflammation mechanisms.

Pharmacology: It serves as a reference standard for opioid and glutamate receptor studies.

Toxicology: It is used in the analysis of drug impurities and metabolites.

Material Science: It is investigated for its potential use in corrosion inhibitors.

Mécanisme D'action

The mechanism of action of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone involves its interaction with various molecular targets, including opioid receptors and glutamate receptors . It modulates neurotransmission, which can affect pain perception and inflammatory responses. The exact pathways and molecular targets are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: Similar structure but with the chlorine atom in the ortho position.

(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Contains a hydroxyl group on the phenyl ring.

Uniqueness

(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Its combination of a cyclopentyl ring and a chlorophenyl group provides distinct chemical and biological properties compared to its analogs.

Activité Biologique

(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone, also known by its CAS number 1696839-44-7, is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a chlorophenyl group with a hydroxycyclopentyl moiety. The biological activity of this compound is an area of active research, particularly in relation to its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a chlorinated aromatic ring and a cyclopentane derivative with a hydroxyl group, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Research Findings

Several studies have focused on the biological effects and mechanisms of action of this compound.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity and mitochondrial membrane potential disruption.

- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

- Neuropharmacological Assessment : Behavioral assays in rodent models showed that administration of this compound resulted in increased locomotor activity, indicating possible stimulant effects on the central nervous system. Further studies are needed to elucidate the underlying mechanisms.

Propriétés

IUPAC Name |

(4-chlorophenyl)-(1-hydroxycyclopentyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12/h3-6,15H,1-2,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYZCRZFWDYXMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.